4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide
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Overview
Description
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2NS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a bromoethylsulfanyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide typically involves the reaction of 4-mercaptopyridine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding ethylsulfanyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is employed under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include ethylsulfanyl derivatives.
Scientific Research Applications
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the sulfanyl group can undergo redox reactions, modulating cellular redox balance and influencing signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide can be compared with similar compounds such as:
4-[(2-Chloroethyl)sulfanyl]pyridine hydrobromide: Similar in structure but with a chloroethyl group instead of a bromoethyl group. The bromoethyl group is generally more reactive in nucleophilic substitution reactions.
4-[(2-Iodoethyl)sulfanyl]pyridine hydrobromide: Contains an iodoethyl group, which is even more reactive than the bromoethyl group, making it useful for specific synthetic applications.
4-[(2-Bromoethyl)sulfanyl]quinoline hydrobromide: Similar structure but with a quinoline ring instead of a pyridine ring, offering different electronic properties and reactivity.
The uniqueness of this compound lies in its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-(2-bromoethylsulfanyl)pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFJHXHMSHGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCCBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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